N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-12(2)17(3,10-18)20-15(23)9-25-16-21-19-11-22(16)13-7-5-6-8-14(13)24-4/h5-8,11-12H,9H2,1-4H3,(H,20,23) |
InChI Key |
MTZWXCVNLDJMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=CN1C2=CC=CC=C2OC |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structural features, including a cyano group, a triazole ring, and a sulfanyl moiety, suggest significant potential for various biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H21N5O2S
- Molecular Weight : 359.4 g/mol
- Structural Features : The compound incorporates a triazole ring which is known for its diverse biological applications, particularly in medicinal chemistry.
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action often involves:
- Inhibition of Enzymes : Triazole derivatives can inhibit specific enzymes that are crucial for cellular processes. For instance, studies have demonstrated that certain triazoles can inhibit metabolic enzymes like acetylcholinesterase (AChE), which is relevant in treating neurological disorders .
- Receptor Binding : The compound's ability to bind to specific receptors can modulate biological pathways. Molecular docking studies are employed to predict binding affinities and interactions with target proteins .
- Cytotoxic Activity : Preliminary studies indicate that related triazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Anticancer Activity
A significant area of research has focused on the anticancer properties of triazole derivatives. For example:
- Case Study : A study evaluated the cytotoxic effects of sulfanyltriazoles against human malignant cell lines (e.g., MCF-7). Results showed that certain derivatives had potent cytotoxic activity with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties:
- Research Findings : Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. These compounds can disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., pyridinyl, methoxyphenyl) influence target specificity. Pyridine-containing analogues (VUAA-1, OLC-12) show insect olfaction activity, while methoxyphenyl derivatives may target mammalian enzymes .
- Acetamide side chains with polar groups (e.g., hydroxypropyl in ) enhance solubility but reduce membrane permeability compared to cyanoalkyl or trifluoromethoxy groups .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this triazole-based acetamide derivative?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the triazole-thiol intermediate via condensation of substituted hydrazides with isothiocyanates under reflux (ethanol/NaOH) .
- Step 2 : Thiol-alkylation using 2-chloroacetonitrile or similar reagents in DMF/NaOH to introduce the acetamide moiety .
- Optimization : Microwave-assisted reactions or solvent-free conditions improve yield and reduce side products .
- Key reagents : Iso-thiocyanatobenzene, 2-chloroacetonitrile, NaOH, DMF.
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What initial biological assays are used to evaluate its therapeutic potential?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : IC50 determination against target enzymes (e.g., acetylcholinesterase for neuroactivity) using spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Strategy : Systematic substitution of functional groups (e.g., methoxy, chloro, furyl) and comparative bioactivity profiling.
- Example :
| Substituent Position | Variation | Observed Effect |
|---|---|---|
| Phenyl (R1) | 2-Methoxy vs. 4-Chloro | Enhanced antifungal activity with 2-methoxy |
| Triazole (R2) | Furan vs. Thiophene | Improved enzyme inhibition with furan |
Q. What computational methods resolve 3D conformation and target interactions?
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., GROMACS) to study stability and ligand-receptor dynamics .
- Docking Studies : Protein-ligand interaction mapping (e.g., with BSA or enzyme active sites) using PyMOL or Chimera .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics for electronic structure analysis of reactive intermediates .
Q. How to address contradictions in biological activity data across similar derivatives?
- Approach :
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and microdilution methods .
- Structural validation : X-ray crystallography (SHELX refinement) to confirm stereochemistry .
- Purity checks : Re-analyzation via HPLC-MS to rule out impurities affecting bioactivity .
Q. What strategies improve synthetic yield and scalability?
- Reaction optimization :
- Temperature control : 60–80°C for thiol-alkylation to minimize decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Green chemistry : Solvent-free microwave synthesis reduces waste and time .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Workflow :
- Crystal growth : Vapor diffusion in ethanol/water mixtures .
- Data collection : High-resolution (≤1.0 Å) synchrotron radiation for accurate electron density maps .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and analytical workflows over definitions.
- Advanced Tools : Highlighted techniques (e.g., SHELX, MD simulations) align with high-impact research practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
